molecular formula C8H7ClN2O B1452812 5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1237535-79-3

5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B1452812
CAS No.: 1237535-79-3
M. Wt: 182.61 g/mol
InChI Key: FLVDHGPUIZYARJ-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a versatile dihydronaphthyridinone building block prized in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents, particularly within the 1,8-naphthyridine family—a class of nitrogen-containing heterocycles known for a broad spectrum of biological activities . Its primary research value lies in its potential for further functionalization; the chloro substituent is an excellent handle for metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, to introduce diverse aryl and heteroaryl groups . This allows for the efficient construction of complex, poly-substituted 1,8-naphthyridine scaffolds, which are of high interest in probing structure-activity relationships . Researchers are actively exploring 1,8-naphthyridine derivatives for their antibacterial properties . Notably, certain derivatives have demonstrated a significant ability to enhance (or "potentiate") the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains like E. coli , P. aeruginosa , and S. aureus . The mechanism is thought to involve synergistic inhibition of bacterial topoisomerases, such as DNA gyrase, making this chemotype a promising candidate for combating antimicrobial resistance . Beyond anti-infectives, the 1,8-naphthyridine core is investigated for its potential in other therapeutic areas, including oncology and neurology, due to observed antitumor and cholinesterase inhibitory activities . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVDHGPUIZYARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242467
Record name 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237535-79-3
Record name 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237535-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS No. 1237535-79-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 182.61 g/mol
  • IUPAC Name : 5-chloro-4,8-dihydro-3H-1,8-naphthyridin-2-one
  • SMILES Notation : ClC1=C2CCC(=O)N=C2NC=C1

Antiviral Properties

Recent studies have highlighted the potential of naphthyridine derivatives, including this compound, as inhibitors of HIV-1 integrase. Research indicates that structural modifications can enhance antiviral potency. For instance, compounds with specific substituents have shown IC₅₀ values ranging from 19 to 35 nM against various HIV subtypes .

Anticancer Activity

This compound has demonstrated promising anticancer properties. A study focusing on allosteric inhibitors of Akt1 and Akt2 revealed that this compound effectively inhibits these kinases, which are crucial in cancer cell proliferation and survival. In vivo experiments using an A2780 tumor xenograft model showed significant tumor reduction when treated with this naphthyridinone .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • HIV Integrase : The compound binds to the integrase enzyme, preventing the viral DNA from integrating into the host genome.
  • Akt Kinases : It acts as an allosteric inhibitor of Akt kinases, disrupting signaling pathways essential for tumor growth and survival.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the condensation of suitable precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For example, a one-pot Pd-catalyzed reaction has been developed to synthesize highly functionalized naphthyridines efficiently .

Case Studies

StudyFindings
HIV Inhibition Study Demonstrated IC₅₀ values of 19–35 nM for modified derivatives against HIV integrase .
Cancer Xenograft Model Showed significant tumor reduction in A2780 models treated with the compound .
Mechanistic Insights Identified as an allosteric inhibitor of Akt kinases with potential for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, highlighting substituent effects, synthesis, and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound Cl at position 5 180.59 Microwave-activated IEDDA with 1,2,4-triazines and alkynes Intermediate in antineoplastic agents (e.g., lifirafenib, flezurafenib) .
5-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one Br at position 5, CH₃ at N1 241.09 Not explicitly detailed; likely halogenation of parent scaffold Higher molecular weight and steric bulk compared to chloro analog; potential kinase inhibition.
5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one F at position 5 166.15 Halogenation or direct coupling during IEDDA Enhanced electronic effects due to fluorine; used in protease inhibitor research .
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one OCH₃ at position 5 178.19 Methoxylation of precursor or post-synthetic modification Improved solubility vs. chloro derivative; explored in CNS-targeting drug candidates .
6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one CH₃ at position 6 162.18 (estimated) Alkylation or Sonogashira cross-coupling Altered regioselectivity in biological interactions; limited solubility in water .
4-Chloro-1,8-naphthyridin-2(1H)-one Cl at position 4 180.59 Direct chlorination or cyclization of chlorinated intermediates Positional isomer with distinct electronic properties; less studied in drug development .

Key Findings from Comparative Studies

  • Substituent Position and Bioactivity :

    • The 5-chloro derivative’s antineoplastic activity (e.g., in lifirafenib) is attributed to its ability to inhibit Raf kinases, a property enhanced by the electron-withdrawing chlorine atom at position 5 . In contrast, the 4-chloro isomer lacks documented therapeutic relevance, likely due to altered binding interactions .
    • Fluorine at position 5 improves metabolic stability and bioavailability compared to chlorine, as seen in protease inhibitors .
  • Synthetic Efficiency :

    • Microwave-assisted IEDDA reactions produce 5-substituted derivatives (e.g., chloro, aryl) in high yields (~70–85%) under mild conditions (220°C, 1 hour) .
    • Bromine and methyl groups require post-synthetic modifications, increasing step complexity and reducing overall efficiency .
  • Physicochemical Properties :

    • Solubility : The 5-methoxy analog exhibits higher aqueous solubility than the chloro derivative due to its polar methoxy group .
    • Thermal Stability : Chloro and bromo derivatives show similar decomposition temperatures (~250–300°C), while fluorine analogs degrade at lower temperatures .

Preparation Methods

Chlorination and Formation of Acid Chloride Intermediates

The initial step often involves the chlorination of 2-chloro-5-nitro-nicotinic acid derivatives to form acid chlorides. This is achieved by treating the acid with chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride in chlorinated solvents like chloroform under reflux conditions. The reaction is catalyzed by a small amount of dimethylformamide (DMF) to enhance efficiency.

Parameter Details
Chlorinating agents Thionyl chloride (preferred), oxalyl chloride, PCl5, POCl3
Solvent Chloroform
Catalyst DMF (1-10%, typically ~2.5%)
Temperature Reflux (~60-70°C)
Reaction time Several hours, monitored by HPLC

After reaction, the mixture is cooled and poured into cold water to precipitate the acid chloride as a solid, which is filtered and dried for further use.

Esterification and Cyclization to Form the Naphthyridine Core

The acid chloride intermediate is reacted with nucleophilic agents such as ethyl 3-(N,N-dimethylamino)acrylate in the presence of bases like triethylamine in acetonitrile at room temperature. This step forms acrylate esters which undergo in situ cyclization to yield the 1,8-naphthyridine core.

Parameter Details
Nucleophile Ethyl 3-(N,N-dimethylamino)acrylate
Base Triethylamine
Solvent Acetonitrile
Temperature 25-30°C
Reaction time ~2.5 hours
Monitoring HPLC for methyl ester content (<5%)

The reaction mixture is then added to cold water, and the solid product is filtered and washed.

Reduction of Nitro to Amino Group (If Applicable)

For intermediates containing nitro groups, reduction is performed using iron powder and aqueous acid (HCl or acetic acid) at 40-60°C or sodium dithionite in aqueous media. Catalytic hydrogenation using palladium or Raney nickel catalysts is also effective.

Reducing Agent Conditions
Fe powder + HCl 40-60°C, 2-4 hours
Sodium dithionite Aqueous medium, mild conditions
Pd or Raney Ni Hydrogenation under mild pressure

This step converts nitro-substituted naphthyridines to their amino analogues, facilitating further functionalization.

Hydrolysis to Yield the Final Naphthyridinone

The ester group in the cyclized product is hydrolyzed under basic conditions using aqueous sodium hydroxide in ethanol at 50-90°C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with acids like citric acid, precipitating the naphthyridinone product.

Parameter Details
Base NaOH in aqueous ethanol
Temperature 50-90°C
Reaction time 2-3 hours
Neutralizing agent Citric acid
Isolation Filtration of precipitated solid

The product is purified by recrystallization or chromatography if necessary.

Alternative Green Synthesis Using Ionic Liquids in Water

A recent innovative approach involves the gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide, a biocompatible ionic liquid, as a metal-free catalyst. This method employs the Friedlander condensation reaction between a pyridine-containing starting material and active methylene carbonyl compounds. The reaction proceeds under mild conditions, is environmentally friendly, and allows easy product isolation without chromatographic purification.

Parameter Details
Catalyst Choline hydroxide (ionic liquid)
Solvent Water
Reaction type Friedlander condensation
Advantages Mild conditions, metal-free, easy separation
Scale Gram-scale

Density functional theory (DFT) studies support the mechanism involving hydrogen bonding between the catalyst and reactants. This method provides an efficient alternative to traditional organic solvent-based syntheses.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes
1 Chlorination Thionyl chloride, chloroform, DMF catalyst, reflux Formation of acid chloride intermediate
2 Esterification & Cyclization Ethyl 3-(N,N-dimethylamino)acrylate, triethylamine, acetonitrile, 25-30°C In situ cyclization to 1,8-naphthyridine core
3 Reduction (optional) Fe/HCl or sodium dithionite or Pd catalyst, 40-60°C Conversion of nitro to amino group
4 Hydrolysis NaOH in aqueous ethanol, 50-90°C, neutralization with citric acid Conversion of ester to naphthyridinone
5 Alternative green synthesis Choline hydroxide ionic liquid, water, Friedlander condensation Metal-free, mild, gram-scale synthesis

Research Findings and Analytical Data

  • The chlorination step is crucial and best performed with thionyl chloride in chloroform with catalytic DMF to achieve high purity acid chlorides.
  • Cyclization yields are typically high, with solid products isolated by filtration.
  • Reduction methods vary, but iron powder with acid is economical and effective.
  • Hydrolysis is straightforward and monitored by TLC.
  • The green aqueous method using ionic liquids offers a sustainable alternative with comparable yields and simplified workup.
  • Spectroscopic data (IR, 1H NMR) from related naphthyridine derivatives confirm the presence of characteristic carbonyl (around 1685-1689 cm^-1), C-Cl bonds (around 650-750 cm^-1), and aromatic protons consistent with the target structure.

Q & A

Q. What are the established synthetic routes for 5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and how do reaction parameters influence yield?

The compound can be synthesized via cyclization of halogenated substrates under acidic conditions. For example, 2,2,4-trichloro-4,6-dicyanohexanoyl chloride reacts in HCl and di-n-butyl ether at 140°C to yield 78% of a related chlorinated naphthyridinone derivative . Microwave-assisted inverse electron-demand Diels-Alder (IEDDA) reactions offer a modern alternative, enabling efficient ring formation under controlled conditions (e.g., 150°C, 30 min) with catalysts like Pd(PPh₃)₄ . Key parameters include solvent polarity, temperature, and catalyst loading, which directly affect reaction kinetics and purity.

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the dihydro ring system and chlorine substitution. Mass spectrometry (HRMS) validates the molecular formula (C₈H₇ClN₂O), while IR spectroscopy identifies carbonyl (C=O) and N–H stretching vibrations. X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How do solvent and catalyst choices impact halogenation reactions in 1,8-naphthyridinone derivatives?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of chlorine atoms, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and ligands like PPh₃ to stabilize intermediates. For example, Cs₂CO₃ as a base facilitates arylboronic acid coupling to replace chlorine with phenyl groups in high yields (86%) .

Advanced Research Questions

Q. How can inverse electron-demand Diels-Alder (IEDDA) reactions be optimized for synthesizing substituted 1,8-naphthyridinones?

Microwave irradiation significantly accelerates IEDDA reactions, reducing side-product formation. Key optimizations include:

  • Catalyst screening : Pd(PPh₃)₄ or Ni(COD)₂ for regioselective cycloaddition.
  • Solvent selection : Toluene or DCE for balanced dielectric heating and solubility.
  • Substrate pre-functionalization : Electron-deficient dienophiles (e.g., nitro groups) enhance reactivity . Factorial design experiments (e.g., varying temperature, time, and catalyst ratio) can identify synergistic effects .

Q. What strategies resolve contradictions in reactivity data during chloro-substituent modifications?

Contradictions often arise from competing steric and electronic effects. Methodological approaches include:

  • Computational modeling : DFT calculations to predict transition states and substituent effects.
  • Isotopic labeling : ¹³C or ²H tracing to elucidate reaction pathways.
  • In-situ monitoring : ReactIR or HPLC-MS to detect intermediates and byproducts . Cross-referencing with analogous systems (e.g., 6-bromo derivatives) provides mechanistic insights .

Q. How do steric and electronic factors govern nucleophilic displacement of the chlorine atom in 5-chloro-1,8-naphthyridinone?

The chlorine atom’s electrophilicity is modulated by adjacent electron-withdrawing groups (e.g., nitro) and ring conjugation. Steric hindrance from substituents at C-3/C-4 slows SNAr reactions. For example, 4-methyl derivatives exhibit reduced reactivity due to steric blocking, while electron-deficient arylboronic acids achieve higher coupling efficiency . Kinetic studies under varying pH and temperature conditions can quantify these effects.

Q. What computational tools predict regioselectivity in electrophilic substitutions on 1,8-naphthyridinone scaffolds?

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps identify electron-rich regions prone to electrophilic attack. For example, C-5 and C-7 positions in the naphthyridinone core are predicted to favor nitration or sulfonation. Machine learning models trained on Hammett σ values and frontier orbital energies further refine predictions .

Methodological Guidance

  • Experimental Design : Use factorial designs to optimize multi-variable synthesis parameters (e.g., time, temperature, catalyst) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features with reactivity trends .
  • Theoretical Integration : Link synthetic outcomes to frontier molecular orbital theory or Hammett linear free-energy relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
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5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

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